molecular formula C23H19ClN2 B14926605 1-(2-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(2-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B14926605
M. Wt: 358.9 g/mol
InChI Key: MCDNYSVSUISJEY-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a chlorophenyl group and two methylphenyl groups attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 2-chlorobenzoyl chloride with 4-methylphenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can vary depending on the specific biological context and the target molecule .

Comparison with Similar Compounds

1-(2-Chlorophenyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H19ClN2

Molecular Weight

358.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C23H19ClN2/c1-16-7-11-18(12-8-16)21-15-23(19-13-9-17(2)10-14-19)26(25-21)22-6-4-3-5-20(22)24/h3-15H,1-2H3

InChI Key

MCDNYSVSUISJEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C4=CC=C(C=C4)C

Origin of Product

United States

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